molecular formula C8H17ClN2O3S B8125247 1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride

1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride

Cat. No.: B8125247
M. Wt: 256.75 g/mol
InChI Key: YQKXPHRMVXECIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholine ring, a cyclopropane ring, and a sulfonic acid amide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the cyclopropane ring, and the sulfonic acid amide group. One common synthetic route involves the reaction of morpholine with a suitable cyclopropane derivative, followed by the introduction of the sulfonic acid amide group under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted morpholine and cyclopropane derivatives.

Scientific Research Applications

1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride can be compared with other similar compounds, such as:

    1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid: Lacks the amide group, leading to different chemical properties and reactivity.

    Cyclopropanesulfonic acid amide: Lacks the morpholine ring, resulting in different biological activity and applications.

    Morpholine derivatives: Compounds with different substituents on the morpholine ring, leading to variations in chemical and biological properties.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropane-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c9-14(11,12)8(1-2-8)7-10-3-5-13-6-4-10;/h1-7H2,(H2,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKXPHRMVXECIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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